molecular formula C20H20FN3OS B2591700 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897476-12-9

4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2591700
CAS No.: 897476-12-9
M. Wt: 369.46
InChI Key: LONAZFXTNWDTNH-UHFFFAOYSA-N
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Description

4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both benzothiazole and piperazine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzothiazole derivative reacts with piperazine.

    Addition of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with various molecular targets:

    Neurotransmitter Receptors: The compound may act as an antagonist or agonist at dopamine and serotonin receptors, influencing mood and behavior.

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the fluorobenzoyl group.

    4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a piperazine ring and fluorophenyl group but different core structure.

Uniqueness

4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the combination of its benzothiazole core, piperazine ring, and fluorobenzoyl group, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-2-14-5-4-8-17-18(14)22-20(26-17)24-11-9-23(10-12-24)19(25)15-6-3-7-16(21)13-15/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONAZFXTNWDTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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